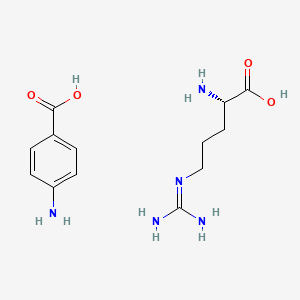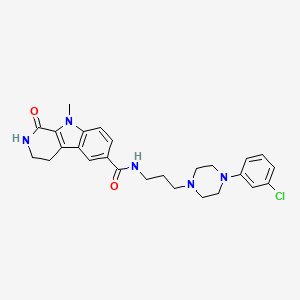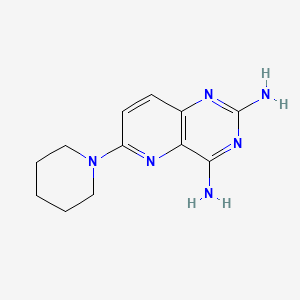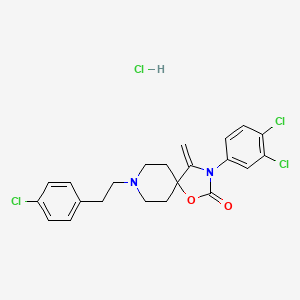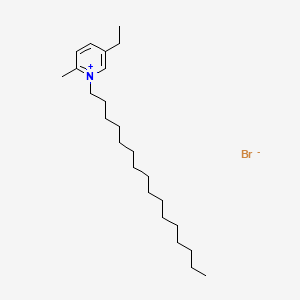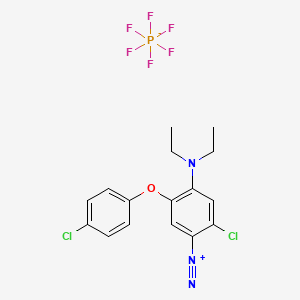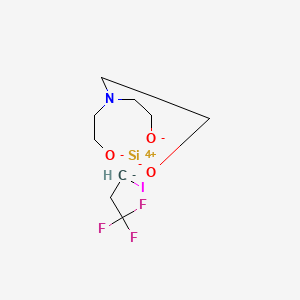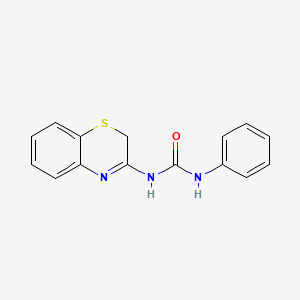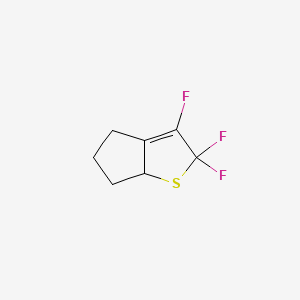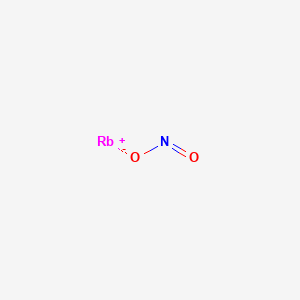
Rubidium nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium nitrite is an inorganic compound with the chemical formula RbNO₂. It is a nitrite salt of rubidium, an alkali metal. This compound is typically found as a white crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium nitrite can be synthesized through several methods. One common method involves the reaction of rubidium hydroxide (RbOH) with nitrous acid (HNO₂): [ \text{RbOH} + \text{HNO}_2 \rightarrow \text{RbNO}_2 + \text{H}_2\text{O} ]
Another method involves the reaction of rubidium carbonate (Rb₂CO₃) with nitric oxide (NO) in the presence of oxygen: [ \text{Rb}_2\text{CO}_3 + 2\text{NO} + \frac{1}{2}\text{O}_2 \rightarrow 2\text{RbNO}_2 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of rubidium chloride (RbCl) with sodium nitrite (NaNO₂) in an aqueous solution. The this compound is then crystallized out of the solution: [ \text{RbCl} + \text{NaNO}_2 \rightarrow \text{RbNO}_2 + \text{NaCl} ]
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium nitrite undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to rubidium nitrate (RbNO₃) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂): [ 2\text{RbNO}_2 + \text{H}_2\text{O}_2 \rightarrow 2\text{RbNO}_3 + \text{H}_2\text{O} ]
-
Reduction: : It can be reduced to rubidium hydroxide (RbOH) and ammonia (NH₃) in the presence of a reducing agent like lithium aluminum hydride (LiAlH₄): [ \text{RbNO}_2 + 4\text{LiAlH}_4 + 4\text{H}_2\text{O} \rightarrow \text{RbOH} + \text{NH}_3 + 4\text{LiAlH}_3 + 3\text{H}_2 ]
-
Substitution: : this compound can undergo substitution reactions with halides to form rubidium halides and nitrous acid: [ \text{RbNO}_2 + \text{HCl} \rightarrow \text{RbCl} + \text{HNO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid for substitution reactions. These reactions typically occur under standard laboratory conditions.
Major Products
The major products formed from these reactions include rubidium nitrate, rubidium hydroxide, ammonia, rubidium chloride, and nitrous acid.
Applications De Recherche Scientifique
Rubidium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology: this compound is used in biological studies to investigate the effects of nitrite ions on biological systems.
Medicine: It is studied for its potential use in medical applications, such as in the treatment of certain diseases where nitrite ions play a role.
Industry: this compound is used in the manufacturing of specialty chemicals and in the production of rubidium-based catalysts.
Mécanisme D'action
The mechanism by which rubidium nitrite exerts its effects involves the release of nitrite ions (NO₂⁻) in solution. These nitrite ions can participate in various biochemical pathways, including the formation of nitric oxide (NO), which is a signaling molecule involved in vasodilation and other physiological processes. The molecular targets of nitrite ions include enzymes such as nitric oxide synthase and guanylate cyclase, which are involved in the regulation of blood pressure and other cellular functions.
Comparaison Avec Des Composés Similaires
Rubidium nitrite can be compared with other alkali metal nitrites, such as sodium nitrite (NaNO₂) and potassium nitrite (KNO₂). While all these compounds share similar chemical properties and reactivity, this compound is unique due to the larger ionic radius of rubidium compared to sodium and potassium. This difference in ionic size can affect the solubility, reactivity, and other physical properties of the compound.
List of Similar Compounds
- Sodium nitrite (NaNO₂)
- Potassium nitrite (KNO₂)
- Cesium nitrite (CsNO₂)
- Lithium nitrite (LiNO₂)
This compound stands out due to its specific applications and the unique properties imparted by the rubidium ion.
Propriétés
Numéro CAS |
13825-25-7 |
|---|---|
Formule moléculaire |
NO2Rb |
Poids moléculaire |
131.473 g/mol |
Nom IUPAC |
rubidium(1+);nitrite |
InChI |
InChI=1S/HNO2.Rb/c2-1-3;/h(H,2,3);/q;+1/p-1 |
Clé InChI |
VPMVPQJJBGXJAI-UHFFFAOYSA-M |
SMILES canonique |
N(=O)[O-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


